molecular formula C7H17ClN4O2 B1666340 Tilarginine hydrochloride CAS No. 156706-47-7

Tilarginine hydrochloride

Cat. No.: B1666340
CAS No.: 156706-47-7
M. Wt: 224.69 g/mol
InChI Key: QYGXVJHXZUSLQC-JEDNCBNOSA-N
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Description

Tilarginine hydrochloride is a nitric oxide synthase (NOS) inhibitor, chemically designated as (2S)-2-amino-5-[(methylcarbamimidoyl)amino]pentanoic acid hydrochloride. It is derived from L-arginine, with modifications to its guanidino group, enabling competitive inhibition of NOS enzymes responsible for nitric oxide (NO) production . NO is a potent vasodilator implicated in pathological hypotension, particularly in cardiogenic shock complicating acute myocardial infarction (MI).

Clinical Application: this compound was investigated in the TRIUMPH trial (2007), a randomized, double-blind, placebo-controlled study, to assess its efficacy in reducing 30-day mortality in patients with MI-associated refractory cardiogenic shock. Despite transient systolic blood pressure elevation (+5 mmHg at 2 hours post-administration), tilarginine acetate (the acetate salt form) increased absolute 30-day mortality by 6% (48% vs. 42% in placebo) . This outcome led to the discontinuation of further trials involving non-specific NOS inhibitors in cardiovascular shock management.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tilarginine hydrochloride can be synthesized through a multi-step process involving the methylation of arginine. The general synthetic route includes the protection of the amino and carboxyl groups of arginine, followed by the selective methylation of the guanidine group. The final step involves deprotection and conversion to the hydrochloride salt .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tilarginine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield methylated arginine derivatives .

Scientific Research Applications

Tilarginine hydrochloride is a hydrochloride salt of Tilarginine, also known as L-N-monomethyl arginine (L-NMMA), which is a non-selective inhibitor of nitric oxide synthase (NOS) . Tilarginine has been studied in the treatment of septic shock and cardiogenic shock complicating myocardial infarction .

Scientific Research Applications

Tilarginine has been investigated for its potential applications in basic science, treatment, and diagnostics related to various conditions :

  • Obesity
  • Type 2 Diabetes
  • Ocular Physiology
  • Regional Blood Flow

Clinical Trials and Outcomes

Clinical trials have explored the use of Tilarginine in specific conditions:

  • Septic Shock: Tilarginine therapy was associated with excess mortality, especially at doses exceeding 5 mg/(kg h) . This was likely due to unfavorable hemodynamic changes, including decreased cardiac output, increased pulmonary vascular resistance, and reduced tissue oxygen delivery .
  • Cardiogenic Shock complicating Myocardial Infarction: A lower dose of Tilarginine (1 mg/(kg h)) showed neutral effects in patients with cardiogenic shock . The lack of benefit might be attributed to the dosage being too low . The TRIUMPH trial showed that Tilarginine does not improve 30-day or 6-month mortality, shock resolution, or duration of cardiogenic shock .
  • Myocardial Infarction and Cardiogenic Shock: A randomized controlled Phase III trial (TRIUMPH) tested Tilarginine acetate in patients with acute myocardial infarction and cardiogenic shock .

In Vitro and In Vivo Studies

  • In Vitro Use: Tilarginine (L-NMMA) was tested for its ability to inhibit nitric oxide (NO) production in human colorectal adenocarcinoma (DLD-1) cells preincubated with a cytokine cocktail .
  • In Vivo Use: Tilarginine was administered intravenously, starting at 2.5 mg/(kg h), and could be incrementally increased to a maximum dose of 20 mg/(kg h) .

Targets and Pharmacology

Tilarginine targets include :

  • CHEMBL3568 with a potency of 90.0 nM (IC50)
  • CHEMBL4803 with a potency of 540.0 nM (IC50)
  • CHEMBL4481 with a potency of 1000.0 nM (IC50)

Mechanism of Action

Tilarginine hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological processes, including vascular smooth muscle relaxation and angiogenesis. By inhibiting nitric oxide synthase, this compound reduces the production of nitric oxide, thereby modulating vascular tone and blood flow .

Comparison with Similar Compounds

The following table and analysis compare tilarginine hydrochloride with structurally or functionally related compounds, focusing on pharmacological class, mechanism of action, clinical applications, and key trial outcomes.

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Name Pharmacological Class Mechanism of Action Clinical Use Key Clinical Outcomes/Notes
This compound Nitric Oxide Synthase Inhibitor Competitive inhibition of NOS enzymes Investigational use in cardiogenic shock Increased 30-day mortality in TRIUMPH trial
Eflornithine Hydrochloride Ornithine Decarboxylase Inhibitor Irreversible inhibition of ornithine decarboxylase, depleting polyamines African trypanosomiasis, hirsutism FDA-approved; reduces trypanosome proliferation and hair growth
Tizanidine Hydrochloride α2-Adrenergic Agonist Central α2-receptor activation, reducing spinal reflexes Muscle spasticity (e.g., multiple sclerosis) Effective in reducing spasticity; risk of hypotension
Lidocaine Hydrochloride Sodium Channel Blocker Inhibits voltage-gated Na+ channels, stabilizing neuronal membranes Local anesthesia, ventricular arrhythmias Rapid onset; risk of CNS toxicity at high doses
Tetracycline Hydrochloride Broad-Spectrum Antibiotic Binds 30S ribosomal subunit, inhibiting protein synthesis Bacterial infections (e.g., acne, Lyme disease) Widely used; resistance concerns limit utility
Prilocaine Hydrochloride Local Anesthetic Blocks Na+ channels in peripheral nerves Local anesthesia (e.g., dental procedures) Metabolized to o-toluidine, risk of methemoglobinemia

Structural and Functional Similarities

(a) Arginine Analogs

  • Tilarginine vs. Eflornithine: Both are arginine derivatives but target distinct pathways. Tilarginine inhibits NOS, reducing NO-mediated vasodilation, while eflornithine inhibits ornithine decarboxylase, disrupting polyamine synthesis critical for cell proliferation .
  • Therapeutic Implications : Tilarginine’s failure in cardiogenic shock contrasts with eflornithine’s success in parasitic and dermatologic conditions, underscoring the importance of target specificity.

(b) Hydrochloride Salts

  • Tizanidine, Lidocaine, and Prilocaine : These share the hydrochloride salt formulation, enhancing solubility and bioavailability. However, their therapeutic roles diverge significantly (e.g., tizanidine for spasticity vs. lidocaine for anesthesia) .

Clinical Trial Outcomes

  • This compound: The TRIUMPH trial highlighted risks of non-specific NOS inhibition, including paradoxical mortality increase despite transient hemodynamic improvement .
  • Contrast with Lidocaine : Lidocaine’s efficacy in arrhythmia management is well-established, with a safety profile dependent on dosage and administration route .

Biological Activity

Tilarginine hydrochloride, also known as L-N-monomethyl arginine hydrochloride (L-NMMA), is a non-selective inhibitor of nitric oxide synthase (NOS). This compound has been investigated for its biological activity, particularly in the context of various medical conditions such as septic shock, cardiogenic shock, obesity, and type 2 diabetes. This article delves into the mechanisms of action, pharmacodynamics, clinical studies, and the implications of its biological activity.

PropertyValue
Molecular Formula C7H17ClN4O2
Molecular Weight 224.69 g/mol
Water Solubility 1.45 mg/mL
pKa (Strongest Acidic) 2.48
pKa (Strongest Basic) 12.64

Tilarginine functions primarily as a competitive antagonist of L-arginine, inhibiting the production of nitric oxide (NO) by blocking NOS. NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The inhibition of NO synthesis can lead to significant alterations in vascular dynamics and tissue perfusion, which is particularly relevant in conditions characterized by excessive NO production, such as septic shock.

Septic Shock

Tilarginine has been studied extensively in the treatment of septic shock. Research indicates that while excessive NO production is detrimental in this condition, the use of high doses of Tilarginine (>5 mg/(kg h)) has been associated with increased mortality due to adverse hemodynamic changes, including decreased cardiac output and increased pulmonary vascular resistance . A lower dose (1 mg/(kg h)) showed neutral effects in cardiogenic shock complicating myocardial infarction, suggesting that dosing is critical for therapeutic efficacy .

Other Conditions

In addition to septic shock, Tilarginine has been explored for its potential benefits in treating obesity and type 2 diabetes. Studies suggest that it may influence regional blood flow and metabolic processes, although further research is needed to establish definitive clinical benefits .

Case Studies

  • Study on Septic Shock : A clinical trial involving patients with septic shock demonstrated that administration of Tilarginine resulted in unfavorable hemodynamic outcomes at higher doses. Patients receiving >5 mg/(kg h) exhibited increased mortality compared to those receiving lower doses .
  • Cardiogenic Shock : In a separate study focusing on cardiogenic shock complicating myocardial infarction, Tilarginine at a dose of 1 mg/(kg h) did not show significant benefits, indicating the necessity for optimized dosing strategies .

Pharmacodynamics and Safety Profile

The pharmacodynamics of Tilarginine involve its modulation of NOS activity, which directly impacts NO levels within the body. The safety profile indicates potential adverse effects related to cardiovascular function due to its hemodynamic impact.

Adverse Effects

  • Increased mortality at higher doses in septic patients.
  • Potential for reduced tissue oxygen delivery due to altered hemodynamics.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Tilarginine hydrochloride in cardiovascular research, and how can they be experimentally validated?

this compound, a nitric oxide synthase (NOS) inhibitor, is studied for its role in modulating vascular tone and ischemic injury. To validate its mechanisms, researchers should:

  • Use in vitro models (e.g., endothelial cell cultures) to measure NOS activity via spectrophotometric assays quantifying L-citrulline production .
  • Conduct in vivo ischemia-reperfusion models (e.g., rodent myocardial infarction) with hemodynamic monitoring to assess cardiac output and infarct size .
  • Validate findings with Western blotting or immunohistochemistry to quantify NOS isoform expression .

Q. Which analytical techniques are recommended to assess this compound’s purity and stability in physiological buffers?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 220 nm, as per pharmacopeial methods for related arginine analogs. Adjust mobile phase (e.g., acetonitrile:phosphate buffer) to resolve degradation products .
  • Mass Spectrometry (MS) : Confirm molecular integrity via LC-MS/MS in positive ion mode, monitoring for deamination or hydrolysis byproducts .
  • Stability Testing : Incubate solutions at 37°C and pH 7.4, sampling at intervals (0, 24, 48 hrs) to quantify degradation kinetics .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy in cardiogenic shock?

  • Rodent Models : Induce acute myocardial infarction via coronary artery ligation, administer this compound intravenously, and measure left ventricular pressure-volume loops .
  • Large Animal Models : Use porcine cardiogenic shock models with invasive hemodynamic monitoring (e.g., Swan-Ganz catheter) to replicate clinical conditions .
  • Include controls receiving NOS substrates (e.g., L-arginine) to confirm mechanism-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

  • Meta-Analysis : Pool data from studies using standardized endpoints (e.g., infarct size, mortality rate) and adjust for variables like dosage, timing, and model specificity .
  • Sensitivity Analysis : Test whether efficacy differences arise from variations in NOS isoform expression (e.g., iNOS vs. eNOS) using knockout models .
  • Dose-Response Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows minimizing off-target effects .

Q. What methodological strategies improve the synthesis of this compound to achieve >95% purity?

  • Stepwise Purification : After coupling ornithine with methylcarbamimidoyl groups, use ion-exchange chromatography to isolate the hydrochloride salt .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to enhance crystal yield and purity .
  • Quality Control : Validate each synthesis step with thin-layer chromatography (TLC) and NMR to detect intermediates or byproducts .

Q. How should pharmacokinetic studies be designed to account for this compound’s variable metabolic pathways?

  • Tracer Studies : Use radiolabeled (e.g., ¹⁴C) this compound to track distribution in plasma, urine, and tissues via scintillation counting .
  • Enzyme Profiling : Incubate the compound with liver microsomes to identify cytochrome P450 isoforms responsible for metabolism .
  • Population PK Modeling : Incorporate covariates like renal/hepatic function to predict inter-individual variability in clinical trials .

Q. Data Analysis and Reporting

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects on vascular resistance?

  • Mixed-Effects Models : Account for repeated measurements in longitudinal hemodynamic datasets .
  • ANOVA with Post Hoc Tests : Compare means across dosage groups while controlling for false discovery rates .
  • Nonlinear Regression : Fit dose-response curves using the Hill equation to estimate EC₅₀ and efficacy thresholds .

Q. How can researchers ensure reproducibility when reporting this compound’s preclinical data?

  • Detailed Methodologies : Follow NIH guidelines for animal studies, including randomization, blinding, and sample size justification .
  • Raw Data Sharing : Deposit HPLC chromatograms, hemodynamic traces, and statistical code in public repositories (e.g., Figshare) .
  • Negative Controls : Report results from vehicle-only groups and sham-operated animals to contextualize treatment effects .

Properties

IUPAC Name

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXVJHXZUSLQC-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)NCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166117
Record name 546C88
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156706-47-7
Record name 546C88
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156706477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilarginine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 546C88
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILARGININE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MT60FH25O
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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